1,2-ジラウロイル-sn-グリセロ-3-リン酸グリセロール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

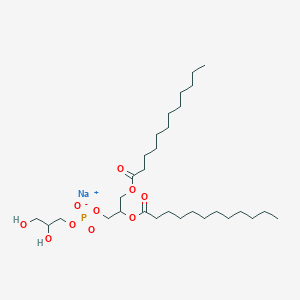

1,2-Dilauroyl-sn-glycero-3-phospho-(2R)-glycerol is a phosphoglycerol that contains lauric acid at the sn-1 and sn-2 positions.

科学的研究の応用

光合成における役割

1,2-ジラウロイル-sn-グリセロ-3-リン酸グリセロールは、シアノバクテリアや高等植物のチラコイド膜に多く存在し、光合成に重要な役割を果たしています {svg_1}.

生物活性スフィンゴ脂質シグナル伝達

この化合物は、生物活性スフィンゴ脂質シグナル伝達にも役割を果たしている可能性があります {svg_2}. スフィンゴ脂質は、細胞の成長、分化、アポトーシスなど、さまざまな細胞プロセスに関与することが知られています。

モデル膜のインシリコ研究

1,2-ジラウロイル-sn-グリセロ-3-リン酸グリセロールなどのホスファチジルグリセロールは、モデル膜のインシリコ研究で使用されています {svg_3}. これらの研究は、研究者が生物膜の挙動と特性を理解するのに役立ちます。

脂質ベースの粒子薬物送達

ジラウロイルホスファチジルエタノールアミン(DLPE)とジラウロイルホスファチジルグリセロール(DLPG)の分散液を使用した研究では、準安定状態を示し、遅延核形成の操作が可能であることが示されています {svg_4}. これにより、治療用ペイロードの薬物送達のための新しいモダリティの設計における新しい道が開かれます。

ミセルとリポソームの生成

1,2-ジラウロイル-sn-グリセロ-3-リン酸グリセロールは、ミセル、リポソーム、その他のタイプの人工膜の生成に使用できるホスファチジルグリセロールです {svg_5} {svg_6}. これらの構造は、しばしば薬物送達システムで使用され、薬物のバイオアベイラビリティと治療効果を高めます。

脂質二重層研究における使用

この化合物は、脂質二重層研究にも使用されています {svg_7}. 脂質二重層の特性を理解することは、細胞膜の研究や脂質ベースの薬物送達システムの開発に不可欠です。

肺投与のための安全性評価

1,2-ジラウロイル-sn-グリセロ-3-リン酸グリセロールの肺投与の安全性は評価されています {svg_8}. 一般的に安全であると考えられており(GRAS)、肺に内因性であり、大量に局所的に存在する物質を含みます {svg_9}.

製薬賦形剤における使用

1,2-ジラウロイル-sn-グリセロ-3-リン酸グリセロールは、薬物の滞留時間を増加させ、投与後の薬物の毒性を低下させることが知られているリポソームを形成するために使用できます {svg_10}. これにより、製薬製品の製剤における貴重な成分となります。

将来の方向性

Phosphatidylglycerols like 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol may have a role in bioactive sphingolipid signaling . They are also used in lipid-based particle drug delivery studies . These studies have shown that dispersions of certain phospholipids exhibit a metastable state which allows for the manipulation of delayed nucleation, providing new avenues in the design of novel modalities for the drug delivery of therapeutic payloads .

作用機序

Target of Action

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol primarily targets the membranes of cells . It is a type of phospholipid that has specialized structural and functional properties in membranes .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of the cell membranes . It can influence the physical properties of the membranes, such as fluidity and phase transition properties .

Biochemical Pathways

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is involved in the photosynthesis pathway . Although it is rare in mammalian membranes, it is highly prevalent in thylakoid membranes of cyanobacteria and higher plants, where it plays a role in photosynthesis .

Pharmacokinetics

It is known that phospholipids like this compound can be used in lipid-based particle drug delivery studies . These studies have shown that dispersions of similar phospholipids can exhibit a metastable state, which allows for the manipulation of delayed nucleation . This could potentially impact the bioavailability of therapeutic payloads .

Result of Action

The molecular and cellular effects of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol’s action are primarily related to its role in photosynthesis . By integrating into the thylakoid membranes, it can influence the efficiency of photosynthesis in cyanobacteria and higher plants .

Action Environment

The action, efficacy, and stability of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can be influenced by environmental factors such as temperature and pH. For instance, it is stored at a temperature of -20°C , suggesting that it may be sensitive to heat

生化学分析

Biochemical Properties

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of lipid bilayers and micelles. This compound is known to interact with enzymes such as phospholipases, which hydrolyze phospholipids, and lipases, which break down fats. Additionally, 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can interact with proteins involved in membrane fusion and signaling pathways, thereby influencing cellular processes .

Cellular Effects

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the fluidity and permeability of cell membranes, affecting the transport of ions and molecules. It also plays a role in the activation of signaling pathways that regulate cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their activation or inhibition. For example, it can inhibit the activity of certain phospholipases, thereby preventing the hydrolysis of phospholipids. Additionally, 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can have sustained effects on cellular function, including alterations in membrane properties and signaling pathways .

Dosage Effects in Animal Models

The effects of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol vary with different dosages in animal models. At low doses, this compound can enhance membrane stability and facilitate drug delivery. At high doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is effective without being harmful .

Metabolic Pathways

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is involved in several metabolic pathways. It interacts with enzymes such as acyltransferases and phospholipases, which are responsible for the synthesis and degradation of phospholipids. This compound can also affect metabolic flux by altering the levels of metabolites involved in lipid metabolism. Additionally, 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can influence the activity of cofactors required for enzymatic reactions .

Transport and Distribution

Within cells and tissues, 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, such as the plasma membrane and intracellular organelles. The distribution of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can affect its accumulation and activity within cells .

Subcellular Localization

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is localized to various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in each compartment. Targeting signals and post-translational modifications can direct 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol to specific organelles, thereby modulating its effects on cellular processes .

特性

IUPAC Name |

sodium;2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSYGHBBDDURM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58NaO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)